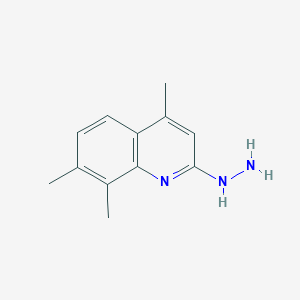

2-Hydrazino-4,7,8-trimethylquinoline

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-4,7,8-trimethylquinoline typically involves the reaction of 4,7,8-trimethylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazino derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazino-4,7,8-trimethylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the hydrazino group to other functional groups.

Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

2-Hydrazino-4,7,8-trimethylquinoline serves as a versatile building block in the synthesis of complex organic molecules. Its hydrazino group allows for various chemical transformations, including oxidation and substitution reactions. These reactions can yield quinoline derivatives with diverse functional groups, making it valuable for creating new compounds with specific properties.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens and cancer cells. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on proteins and enzymes, which may disrupt their functions .

Mechanism of Action

The hydrazino group in this compound enables it to interact with biological targets effectively. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Medicinal Chemistry

Drug Development

The compound is under investigation for its potential as a therapeutic agent in drug development. Its unique structural features suggest that it could be modified to enhance its efficacy and selectivity against specific biological targets. Preliminary studies highlight its promise in treating infections and certain types of cancer .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its chemical properties facilitate the formation of vibrant colors used in various applications ranging from textiles to coatings.

Case Studies

Case Study: Anticancer Activity

A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity at certain concentrations while sparing normal cells. This selective toxicity highlights its potential as a lead compound for further development in cancer therapy.

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that this compound exhibited notable inhibitory effects on bacterial growth, suggesting its utility as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 2-Hydrazino-4,7,8-trimethylquinoline involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate enzyme activities, disrupt cellular processes, and induce cytotoxic effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydrazinoquinoline: Lacks the methyl groups present in 2-Hydrazino-4,7,8-trimethylquinoline.

4,7,8-Trimethylquinoline: Does not contain the hydrazino group.

2-Amino-4,7,8-trimethylquinoline: Contains an amino group instead of a hydrazino group.

Uniqueness

This compound is unique due to the presence of both the hydrazino group and the trimethyl substitution pattern on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biologische Aktivität

2-Hydrazino-4,7,8-trimethylquinoline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a hydrazino group attached to a quinoline ring with three methyl substituents at the 4, 7, and 8 positions. This unique arrangement contributes to its distinctive chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to:

- Inhibition of Enzyme Activity : The compound can inhibit key enzymes involved in metabolic pathways.

- Disruption of Cellular Processes : It may interfere with cellular signaling pathways and processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have shown that it can induce cytotoxic effects in several cancer cell lines, including breast and lung cancer cells.

- Mechanism : The anticancer activity is believed to stem from its ability to induce apoptosis and inhibit cell cycle progression.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in a peer-reviewed journal reported that treatment with this compound resulted in significant tumor growth inhibition in xenograft models of breast cancer. Histological analysis revealed increased apoptosis in treated tumors compared to controls.

- Antimicrobial Activity Assessment : Another study focused on assessing the antimicrobial efficacy of the compound against multi-drug resistant strains. Results showed that it not only inhibited growth but also reduced biofilm formation significantly.

- Mechanistic Studies : Further investigations into its mechanism revealed that the compound affects mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various therapeutic applications:

- Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic development.

- Cancer Therapeutics : Ongoing research aims to optimize its structure for enhanced potency and selectivity against cancer cells.

Eigenschaften

IUPAC Name |

(4,7,8-trimethylquinolin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-7-4-5-10-8(2)6-11(15-13)14-12(10)9(7)3/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDWOEAWNMGOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)NN)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368945 | |

| Record name | 2-hydrazino-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793727-49-8 | |

| Record name | 2-hydrazino-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.